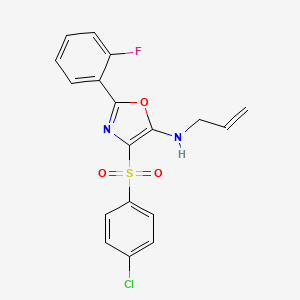

4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine

Description

4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a sulfonyl group attached to an oxazole ring. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-N-prop-2-enyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN2O3S/c1-2-11-21-17-18(26(23,24)13-9-7-12(19)8-10-13)22-16(25-17)14-5-3-4-6-15(14)20/h2-10,21H,1,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOWIYCQBREUHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-fluoroaniline to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with propargylamine under specific conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

- 4-[(4-chlorophenyl)sulfonyl]-2-(2-chlorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine

- 4-[(4-chlorophenyl)sulfonyl]-2-(2-bromophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine

- 4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine

Uniqueness

The uniqueness of 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the sulfonyl and oxazole moieties, makes this compound particularly versatile and valuable in various research applications.

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its pharmacological effects.

Chemical Structure and Properties

This compound belongs to the oxazole family and features a sulfonyl group, which is known to enhance biological activity. The molecular formula is with a molecular weight of approximately 351.80 g/mol.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClN₁O₃S |

| Molecular Weight | 351.80 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 2.30 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The initial steps often include the formation of the oxazole ring followed by the introduction of the sulfonyl and fluorophenyl groups through electrophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. In vitro studies have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.

Case Study:

A study conducted by Khammas and Hamood (2017) evaluated the antibacterial activity of structurally related compounds. The results indicated that derivatives with a similar sulfonamide structure displayed effective inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have shown that oxazole derivatives can induce apoptosis in cancer cell lines. For instance, a related study highlighted the cytotoxic effects of similar compounds on human cancer cells, leading to cell cycle arrest and apoptosis .

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The sulfonyl group may interact with key enzymes involved in bacterial metabolism.

- DNA Interaction : The oxazole ring can intercalate into DNA, disrupting replication in cancer cells.

- Receptor Modulation : Potential interaction with specific receptors involved in cell signaling pathways.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine, and how can reaction yields be improved?

Methodological Answer: The synthesis of oxazole derivatives typically involves cyclization of thiosemicarbazides or condensation of sulfonyl chlorides with amines. For example, POCl₃-mediated cyclization at 90°C under reflux (as described for structurally similar 1,3,4-thiadiazoles ) can be adapted. To improve yields:

- Optimize stoichiometry (e.g., 1:3 molar ratio of acid to POCl₃).

- Use anhydrous conditions to minimize hydrolysis.

- Monitor pH during precipitation (pH 8–9 with ammonia enhances crystallinity) .

Characterization via FT-IR and FT-Raman spectroscopy can validate functional groups like sulfonyl (S=O stretching ~1350 cm⁻¹) and oxazole C=N bonds (~1650 cm⁻¹) .

Advanced Research: Crystallographic Challenges

Q. Q2. How can crystallographic data for this compound be refined when anisotropic displacement parameters are poorly resolved?

Methodological Answer: Use SHELXL for refinement, leveraging its robust handling of high-resolution data and twinned crystals. Key steps:

- Apply Hirshfeld rigid-bond restraint to stabilize anisotropic parameters .

- Validate hydrogen bonding using WinGX/ORTEP to visualize ellipsoids and intermolecular interactions .

- For low-resolution data, employ TWIN/BASF commands in SHELXL to model twinning . Reference similar oxazole derivatives (e.g., 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine ) to benchmark bond-length restraints.

Basic Research: Spectroscopic Analysis

Q. Q3. What spectroscopic techniques are critical for confirming the electronic environment of the fluorophenyl group in this compound?

Methodological Answer:

- ¹⁹F NMR : Identify chemical shifts influenced by electron-withdrawing sulfonyl groups (typically δ = -110 to -120 ppm for fluorophenyl derivatives) .

- UV-Vis Spectroscopy : Compare λmax with analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide ) to assess conjugation effects.

- Fluorescence Spectroscopy : Determine quantum yield in solvents like DMSO to evaluate π→π* transitions .

Advanced Research: Mechanistic Insights

Q. Q4. How can computational methods resolve contradictions in proposed reaction mechanisms for sulfonamide-oxazole coupling?

Methodological Answer:

- Perform DFT calculations (e.g., Gaussian09) to model transition states and compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms).

- Validate using Natural Bond Orbital (NBO) analysis to quantify hyperconjugation effects, as demonstrated for pyrazole-thiazole systems .

- Cross-reference experimental kinetic data (e.g., Arrhenius plots from flow-chemistry setups ) to refine computational models.

Basic Research: Purity Assessment

Q. Q5. What chromatographic methods are recommended for assessing purity, especially for trace byproducts?

Methodological Answer:

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm for sulfonamide absorption.

- TLC-MS : Combine silica-gel TLC (ethyl acetate/hexane 1:1) with ESI-MS to identify low-abundance byproducts (e.g., unreacted prop-2-en-1-amine) .

- Calibrate against reference standards from PubChem or peer-reviewed syntheses .

Advanced Research: Structure-Activity Relationships (SAR)

Q. Q6. How can substituent effects on the oxazole ring be systematically studied to optimize bioactivity?

Methodological Answer:

- Design a DoE (Design of Experiments) matrix varying substituents (e.g., Cl, F, methyl) at positions 2 and 4 .

- Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases), referencing pharmacophores from agrochemical studies .

- Validate SAR with in vitro assays (e.g., IC₅₀ measurements) and correlate with Hammett σ constants to quantify electronic effects .

Basic Research: Stability Profiling

Q. Q7. What conditions accelerate hydrolytic degradation of the sulfonamide group, and how can stability be enhanced?

Methodological Answer:

- Conduct accelerated stability studies in buffers (pH 1–13) at 40°C. Monitor via HPLC for sulfonic acid formation.

- Introduce electron-donating groups (e.g., methoxy) on the benzenesulfonyl moiety to reduce electrophilicity at the sulfur center .

- Compare degradation kinetics with morpholinylsulfonyl analogs, which show improved hydrolytic resistance .

Advanced Research: Polymorphism Screening

Q. Q8. What strategies mitigate polymorphism issues during crystallization, particularly for agrochemical formulations?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.